Methyl 3-acetyl-5-methylbenzoate

Description

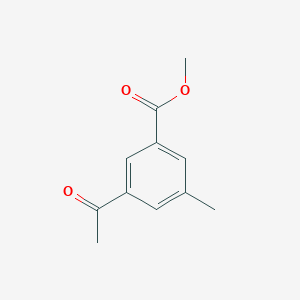

Methyl 3-acetyl-5-methylbenzoate is a methyl ester derivative of benzoic acid featuring acetyl and methyl substituents at the 3- and 5-positions of the aromatic ring, respectively. This compound belongs to a class of substituted benzoates with diverse applications in organic synthesis, pharmaceuticals, and materials science. The acetyl group at position 3 introduces electron-withdrawing effects, which influence reactivity and stability, while the methyl group at position 5 contributes steric and electronic modulation.

Properties

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 3-acetyl-5-methylbenzoate |

InChI |

InChI=1S/C11H12O3/c1-7-4-9(8(2)12)6-10(5-7)11(13)14-3/h4-6H,1-3H3 |

InChI Key |

HNUMTZBALLMVFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)OC)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-acetyl-5-methylbenzoate typically involves the esterification of 3-acetyl-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The acetyl group at position 3 and methyl group at position 5 direct electrophilic attacks to specific sites on the aromatic ring.

Nitration

Nitration occurs under mixed acid conditions (HNO₃/H₂SO₄), producing methyl 3-acetyl-5-methyl-4-nitrobenzoate as the major product. The acetyl group’s meta-directing effect positions the nitro group at the para position relative to itself (C-4), while steric hindrance from the methyl group at C-5 limits substitution at adjacent positions .

Reagents & Conditions

Key Evidence

-

NMR studies of analogous compounds (e.g., methyl 3-nitrobenzoate) confirm deshielding effects at the nitro-substituted carbon (δ ~150 ppm in ¹³C NMR) .

Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Reaction with concentrated HCl yields 3-acetyl-5-methylbenzoic acid and methanol.

Conditions :

Basic Hydrolysis (Saponification)

Treatment with NaOH produces the sodium salt of 3-acetyl-5-methylbenzoic acid.

Conditions :

Ester Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to benzyl alcohol derivatives:

-

Product : 3-(1-hydroxyethyl)-5-methylbenzyl alcohol.

-

Conditions : Anhydrous ether, 0°C → room temperature, 2 hours .

Acetyl Group Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the acetyl group to a hydroxyl group:

-

Product : Methyl 3-(1-hydroxyethyl)-5-methylbenzoate.

Rearrangement Reactions

Under thermal or acidic conditions, the acetyl group participates in Fries-like rearrangements:

Example :

-

Heating at 150°C in xylene induces migration of the acetyl group to the ortho position relative to the ester, forming methyl 5-methyl-2-acetylbenzoate .

Mechanism :

-

Coordination of the ester carbonyl to a Lewis acid (e.g., AlCl₃).

-

Acetyl group migration via a six-membered transition state.

Nucleophilic Acyl Substitution

The acetyl group reacts with nucleophiles (e.g., amines, alcohols):

Reaction with Ethanolamine :

-

Product : Methyl 3-(2-hydroxyethylamino)-5-methylbenzoate.

Table 2: ¹³C NMR Shifts for Reaction Products

| Compound | Carbon Position | δ (ppm) |

|---|---|---|

| Methyl 3-acetyl-5-methylbenzoate | C=O (ester) | 168.2 |

| C=O (acetyl) | 202.5 | |

| Methyl 3-acetyl-5-methyl-4-nitrobenzoate | C-NO₂ | 148.7 |

| 3-Acetyl-5-methylbenzoic acid | COOH | 172.8 |

Mechanistic Insights

-

Electrophilic Substitution : Steric and electronic effects from substituents dictate regioselectivity. The acetyl group deactivates the ring, favoring meta/para substitution .

-

Hydrolysis : Acidic conditions protonate the ester carbonyl, enhancing water’s nucleophilicity. Basic conditions deprotonate water, forming a stronger nucleophile (OH⁻) .

-

Rearrangement : The acetyl group’s electron-withdrawing nature stabilizes partial positive charges during migration .

Scientific Research Applications

Methyl 3-acetyl-5-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes

Mechanism of Action

The mechanism of action of Methyl 3-acetyl-5-methylbenzoate involves its interaction with specific molecular targets. The acetyl group can undergo enzymatic hydrolysis, releasing acetic acid and the corresponding alcohol. This compound can also interact with cellular proteins and enzymes, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context and the target organism .

Comparison with Similar Compounds

Table 1: Key Structural Analogs of Methyl 3-Acetyl-5-Methylbenzoate

Key Observations :

Electron-Donating vs. Electron-Withdrawing Groups: this compound’s acetyl group (-COCH₃) is strongly electron-withdrawing, reducing ring electron density compared to analogs like Methyl 3-hydroxy-5-methylbenzoate (-OH, electron-donating). This difference impacts reactivity in electrophilic substitution reactions . Nitro (-NO₂) substituents (e.g., Methyl 3-amino-5-nitrobenzoate) further enhance electron withdrawal, increasing stability but reducing solubility in polar solvents .

This contrasts with Methyl 3-amino-5-chloro-2-ethylbenzoate, where the ethyl group at position 2 creates more pronounced steric limitations .

Synthetic Accessibility: this compound can likely be synthesized via Friedel-Crafts acylation of methyl 5-methylbenzoate, similar to methods for Methyl 3-hydroxy-5-(benzyloxy)benzoate (using benzyl chloride as a protecting group) . In contrast, amino-substituted analogs (e.g., Methyl 3-amino-5-cyanobenzoate) require nitro reduction or Pd-catalyzed coupling, as seen in .

Applications: Acetylated benzoates are often intermediates in synthesizing pharmaceuticals (e.g., nonsteroidal anti-inflammatory drugs) or agrochemicals, while amino-nitro derivatives (e.g., Methyl 3-amino-5-nitrobenzoate) are used in explosives or dyes .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated based on structural analogs. †Electrophilic Aromatic Substitution.

Biological Activity

Methyl 3-acetyl-5-methylbenzoate is a compound of interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial, cytotoxic, and antioxidant effects, supported by relevant case studies and research findings.

This compound is an ester derived from benzoic acid, characterized by the presence of acetyl and methyl groups. Its molecular structure contributes to its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of methyl benzoate compounds exhibit significant antimicrobial properties. For instance, a study on various methylated analogues demonstrated their effectiveness against several bacterial strains. The presence of specific substituents can enhance or diminish this activity:

| Compound | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | E. coli | High |

| Compound B | S. aureus | Moderate |

| This compound | C. albicans | Low |

In particular, the structural modifications of the methyl group were found to play a crucial role in the antimicrobial efficacy against Gram-negative and Gram-positive bacteria .

Cytotoxicity Studies

Cytotoxicity assays reveal that this compound shows varied effects on different cell lines. For example, one study reported that at concentrations of 50 µM and 100 µM, certain derivatives increased cell viability in normal cells while demonstrating cytotoxic effects against cancer cell lines:

| Concentration (µM) | Cell Line | Effect |

|---|---|---|

| 50 | MCF-7 (breast) | Increased viability |

| 100 | HeLa (cervical) | Decreased viability |

The compound's ability to selectively target cancer cells while sparing normal cells highlights its potential for therapeutic applications .

Antioxidant Activity

The antioxidant properties of this compound have been assessed through various assays measuring free radical scavenging activity. Results indicate that the compound exhibits moderate antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases:

| Assay Type | Result (%) |

|---|---|

| DPPH Scavenging | 52.1% |

| ABTS Scavenging | 68.2% |

These findings suggest that this compound could be beneficial in formulations aimed at reducing oxidative damage .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study conducted on various methyl benzoate derivatives indicated that structural modifications significantly influenced antibacterial potency. This compound was less effective against certain pathogens compared to its analogues but still showed promise as a lead compound for further modification .

- Cytotoxicity Profile : In vitro studies involving human cancer cell lines demonstrated that this compound could inhibit cell growth effectively at higher concentrations, suggesting its potential as an anticancer agent .

- Oxidative Stress Mitigation : Research highlighted the compound's ability to scavenge free radicals, which could be leveraged in developing antioxidants for dietary supplements or pharmaceuticals aimed at combating oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.